molecular formula C₂₀H₁₃D₆F₂N₃O₅ B1145849 Dolutegravir-d6 CAS No. 1407166-95-3

Dolutegravir-d6

Cat. No. B1145849
CAS RN: 1407166-95-3
M. Wt: 425.42
InChI Key:
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Description

Dolutegravir-d6 is an isotopic analog of Dolutegravir . Dolutegravir, sold under the brand name Tivicay, is an antiretroviral medication used, together with other medication, to treat HIV/AIDS . It may also be used as part of post-exposure prophylaxis to prevent HIV infection following potential exposure . It is taken orally .


Synthesis Analysis

An efficient continuous flow process for the synthesis of Dolutegravir has been investigated . The synthetic procedure starts from a readily available benzyl-protected pyran via six chemical transformations using continuous flow reactors . The significant advantage of this flow process includes the reduction of the overall reaction time from 34.5 h in batch to 14.5 min . The overall yield of each reaction step improved dramatically upon flow optimization .


Molecular Structure Analysis

Dolutegravir-d6 is a deuterium labelled form of Dolutegravir . Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol .


Chemical Reactions Analysis

The formulation process of Dolutegravir involves high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant . The sonication time played a crucial role in controlling the nanoparticle size .


Physical And Chemical Properties Analysis

Dolutegravir has a melting point indicated to be between 190 and 193 °C . The Dolutegravir nanoparticles had a mean size of 337.1 nm, a low polydispersity index, and a negative zeta potential, indicating good stability .

Scientific Research Applications

  • HIV-1 Reservoirs and Maintenance Therapy : Dolutegravir has been shown to be an effective integrase inhibitor with a strong genetic resistance barrier, useful in simplified HIV maintenance treatment. Its role in maintaining HIV-1 reservoirs during monotherapy was assessed in the MONODO study (Sculier et al., 2018).

  • Comparative Efficacy in HIV Treatment : A study compared Dolutegravir with raltegravir in antiretroviral-naive adults with HIV-1 infection, finding that DTG had a non-inferior efficacy and similar safety profile to raltegravir (Raffi et al., 2013).

  • Treatment-Experienced Subjects with Raltegravir-Resistant HIV : Another study explored the safety and efficacy of DTG in subjects with raltegravir-resistant HIV-1, demonstrating the drug's effectiveness in this population (Eron et al., 2012).

  • Resistance in First-Line Therapy : Research indicated that DTG, used as part of first-line therapy, has not selected for resistance mutations in the clinic, a unique feature among HIV drugs (Mesplède & Wainberg, 2014).

  • Integrase Substitution and Resistance : A study on the S230R integrase substitution associated with virus load rebound during DTG monotherapy found that this mutation confers low-level resistance to integrase strand-transfer inhibitors (Pham et al., 2018).

  • Dolutegravir in Antiretroviral-Experienced Patients : The efficacy of DTG in antiretroviral-experienced patients with raltegravir- and/or elvitegravir-resistant HIV-1 was demonstrated in the VIKING-3 Study (Castagna et al., 2014).

Mechanism of Action

Dolutegravir is an HIV-1 antiretroviral agent . It is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell (INSTI) .

Safety and Hazards

Dolutegravir-d6 should be handled with care to avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be prevented .

properties

CAS RN

1407166-95-3

Molecular Formula

C₂₀H₁₃D₆F₂N₃O₅

Molecular Weight

425.42

synonyms

(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-4-d-9-carboxamide; 

Origin of Product

United States

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